![molecular formula C19H26N2O4 B2441916 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide CAS No. 2034304-91-9](/img/structure/B2441916.png)
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.427. The purity is usually 95%.
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Scientific Research Applications
Polyheterocyclic Compound Synthesis
A study demonstrated a photoinduced direct oxidative annulation technique that does not require any transition metals and oxidants, providing access to highly functionalized polyheterocyclic compounds, including 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxy furan/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones. This method highlights the importance of excited-state intramolecular proton transfer (ESIPT) for generating complex molecular architectures relevant in pharmaceutical and material science applications (Zhang et al., 2017).
Crystal Structure Elucidation
The crystal structure of ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate was detailed, showing significant C—H⋯O and C—H⋯π interactions, with nearly parallel furan and cyclohexene rings. This contributes to understanding the molecular conformation and potential interaction mechanisms in biological systems (Badshah et al., 2008).
Novel Cyclic Dipeptidyl Ureas Synthesis
Research into cyclic dipeptidyl ureas synthesis introduced a new class of pseudopeptidic triazines. These compounds are synthesized via Ugi reactions, followed by ethanol stirring, producing structures that could serve as templates for drug development due to their unique biochemical properties (Sañudo et al., 2006).
Catalytic Activity in Cu-Catalyzed Couplings
The use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a bidentate ligand significantly enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This finding is crucial for developing efficient synthesis pathways for (hetero)aryl bromides and amines, which are foundational components in many pharmaceuticals (Bhunia et al., 2017).
Biobased Polyester Synthesis
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, using Candida antarctica Lipase B (CALB), demonstrates a sustainable approach to synthesizing biobased furan polyesters. This research contributes to the development of environmentally friendly materials with potential applications in packaging, textiles, and biomedical devices (Jiang et al., 2014).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-17(20-11-10-14-5-2-1-3-6-14)18(23)21-13-19(24,15-8-9-15)16-7-4-12-25-16/h4-5,7,12,15,24H,1-3,6,8-11,13H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQAUXYCAKKFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide |
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